molecular formula C17H21FN2OS B11258973 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,3-dimethylbutanamide

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B11258973
M. Wt: 320.4 g/mol
InChI Key: JNRYHDKLBCBESW-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a butanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with Butanamide: The final step involves coupling the thiazole derivative with 3,3-dimethylbutanamide under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industry: It may be used as an intermediate in the synthesis of other complex molecules with industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and a fluorophenyl group but differs in the substitution pattern and additional functional groups.

    2,4-Disubstituted Thiazoles: These compounds have similar thiazole cores but with different substituents at the 2 and 4 positions, leading to varied biological activities.

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,3-dimethylbutanamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C17H21FN2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C17H21FN2OS/c1-17(2,3)10-15(21)19-8-7-14-11-22-16(20-14)12-5-4-6-13(18)9-12/h4-6,9,11H,7-8,10H2,1-3H3,(H,19,21)

InChI Key

JNRYHDKLBCBESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F

Origin of Product

United States

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